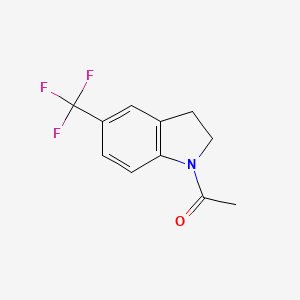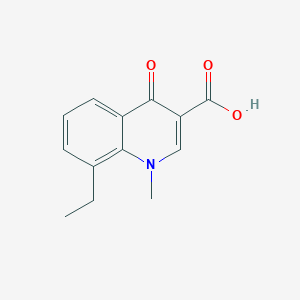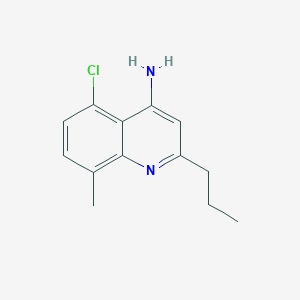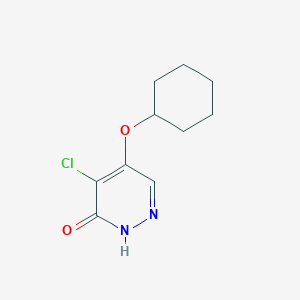
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a heterocyclic organic compound characterized by the presence of a quinoline ring substituted with fluorine, hydroxyl, methyl, and carbohydrazide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 6-Fluoro-4-hydroxy-8-methylquinoline.
Carbohydrazide Formation:
Purification: The product is purified using recrystallization techniques to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with DNA: Intercalating into DNA strands, affecting replication and transcription processes.
Fluorescence Quenching: Acting as a fluorescent probe, its interaction with other molecules can result in fluorescence quenching, which is useful in various analytical applications.
類似化合物との比較
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Similar structure but lacks the carbohydrazide group.
4-Hydroxy-8-methylquinoline-3-carbohydrazide: Similar structure but lacks the fluorine atom.
8-Methylquinoline-3-carbohydrazide: Similar structure but lacks both the fluorine and hydroxyl groups.
Uniqueness
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of the fluorine atom enhances its stability and reactivity, while the carbohydrazide group provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C11H10FN3O2 |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
6-fluoro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10FN3O2/c1-5-2-6(12)3-7-9(5)14-4-8(10(7)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
InChIキー |
AAFHXNQAASOMBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C(=O)NN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)



![2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)



![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)
![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)


![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
